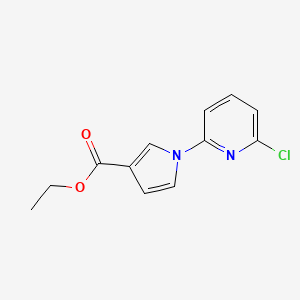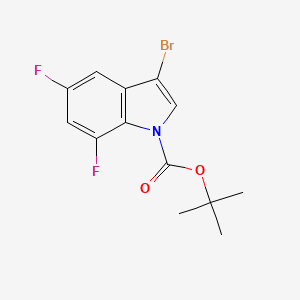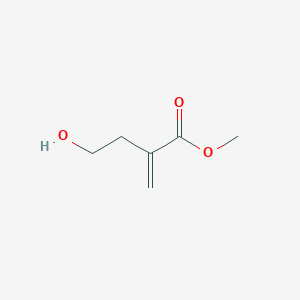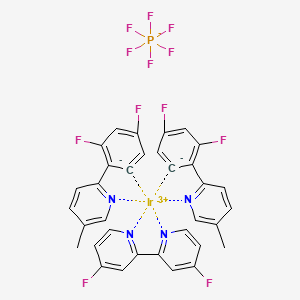
2-(2,4-difluorobenzene-6-id-1-yl)-5-methylpyridine;4-fluoro-2-(4-fluoropyridin-2-yl)pyridine;iridium(3+);hexafluorophosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-difluorobenzene-6-id-1-yl)-5-methylpyridine;4-fluoro-2-(4-fluoropyridin-2-yl)pyridine;iridium(3+);hexafluorophosphate is a complex organometallic compound. It is known for its unique properties and applications in various fields, including chemistry, biology, and industry. The compound features iridium as the central metal ion, coordinated with fluorinated pyridine ligands and hexafluorophosphate as the counterion.
Méthodes De Préparation
The synthesis of 2-(2,4-difluorobenzene-6-id-1-yl)-5-methylpyridine;4-fluoro-2-(4-fluoropyridin-2-yl)pyridine;iridium(3+);hexafluorophosphate involves several steps. The preparation typically starts with the synthesis of the fluorinated pyridine ligands. These ligands are then coordinated to the iridium ion through a series of reactions under controlled conditions. The final step involves the addition of hexafluorophosphate to form the complete compound. Industrial production methods may involve scaling up these reactions and optimizing conditions for higher yields and purity.
Analyse Des Réactions Chimiques
This compound undergoes various types of chemical reactions, including:
Oxidation: The iridium center can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or oxygen.
Reduction: Reduction reactions can occur at the iridium center, typically using reducing agents like sodium borohydride.
Substitution: Ligand substitution reactions are common, where one or more ligands are replaced by other ligands under specific conditions.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium, and temperature control to ensure the desired reaction pathway. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2-(2,4-difluorobenzene-6-id-1-yl)-5-methylpyridine;4-fluoro-2-(4-fluoropyridin-2-yl)pyridine;iridium(3+);hexafluorophosphate has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and carbon-carbon coupling reactions.
Biology: The compound is studied for its potential use in bioimaging and as a therapeutic agent due to its luminescent properties.
Medicine: Research is ongoing to explore its use in photodynamic therapy for cancer treatment.
Industry: It is used in the development of organic light-emitting diodes (OLEDs) and other electronic devices due to its unique electronic properties.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with molecular targets through coordination chemistry. The iridium center can form complexes with various substrates, facilitating reactions through electron transfer and catalytic processes. The fluorinated pyridine ligands enhance the compound’s stability and reactivity, making it effective in various applications.
Comparaison Avec Des Composés Similaires
Compared to other similar compounds, 2-(2,4-difluorobenzene-6-id-1-yl)-5-methylpyridine;4-fluoro-2-(4-fluoropyridin-2-yl)pyridine;iridium(3+);hexafluorophosphate stands out due to its unique combination of fluorinated ligands and iridium center. Similar compounds include:
- Iridium(III) complexes with different fluorinated ligands.
- Other organometallic compounds with iridium as the central metal ion.
- Compounds with hexafluorophosphate as the counterion but different metal centers.
These comparisons highlight the uniqueness of the compound in terms of its stability, reactivity, and applications in various fields.
Propriétés
Formule moléculaire |
C34H22F12IrN4P |
|---|---|
Poids moléculaire |
937.7 g/mol |
Nom IUPAC |
2-(2,4-difluorobenzene-6-id-1-yl)-5-methylpyridine;4-fluoro-2-(4-fluoropyridin-2-yl)pyridine;iridium(3+);hexafluorophosphate |
InChI |
InChI=1S/2C12H8F2N.C10H6F2N2.F6P.Ir/c2*1-8-2-5-12(15-7-8)10-4-3-9(13)6-11(10)14;11-7-1-3-13-9(5-7)10-6-8(12)2-4-14-10;1-7(2,3,4,5)6;/h2*2-3,5-7H,1H3;1-6H;;/q2*-1;;-1;+3 |
Clé InChI |
CFMRYEQOJFZEGK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=C(C=C1)C2=C(C=C(C=[C-]2)F)F.CC1=CN=C(C=C1)C2=C(C=C(C=[C-]2)F)F.C1=CN=C(C=C1F)C2=NC=CC(=C2)F.F[P-](F)(F)(F)(F)F.[Ir+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


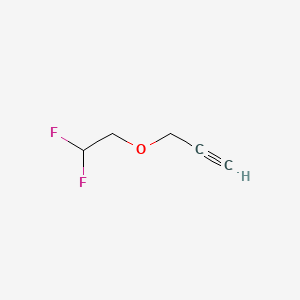
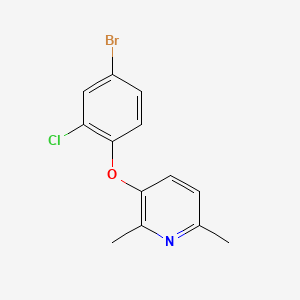
![[1-[(1R)-1-aminoethyl]cyclopropyl]methanol;hydrochloride](/img/structure/B13895494.png)


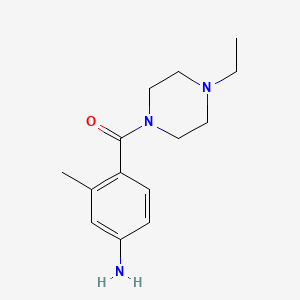
![6-Bromo-4-chloro-3-isopropyl-3h-imidazo[4,5-c]pyridine](/img/structure/B13895512.png)
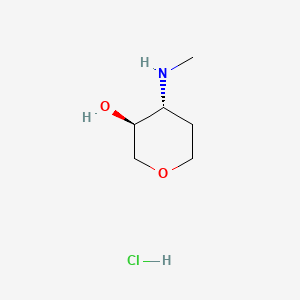
![[(5S,7R)-3-fluoro-1-adamantyl]methanol](/img/structure/B13895527.png)

![N-Methyl-6-(trifluoromethyl)-2,3-dihydrofuro[3,2-C]pyridin-3-amine](/img/structure/B13895542.png)
